molecular formula C15H11ClN2OS2 B2616331 N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide CAS No. 922879-47-8

N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide

Cat. No. B2616331
CAS RN: 922879-47-8
M. Wt: 334.84
InChI Key: FIOJEBPGPROYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide often belong to a class of organic compounds known as aromatic heterocyclic compounds. These compounds contain a ring structure containing at least one atom that is not carbon (in this case, sulfur and nitrogen in the thiazole ring). They are often used in the development of pharmaceuticals and other biologically active substances .


Synthesis Analysis

The synthesis of such compounds often involves the formation of the thiazole ring, which can be achieved through several methods, including the Hantzsch thiazole synthesis or the Cook-Heilbron thiazole synthesis . The attachment of the chlorophenylthio group might be achieved through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. For instance, the thiazole ring might undergo reactions like halogenation, nitration, or sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds, including their solubility, melting point, boiling point, and stability, can be determined using various analytical techniques. These properties are often important for their potential applications in pharmaceuticals or other industries .

Scientific Research Applications

Mechanism of Action

The mechanism of action of such compounds in biological systems can vary widely, depending on their specific chemical structure and the target molecules they interact with. They might act as inhibitors or activators of certain enzymes, or they might interact with cell receptors or DNA .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure. Some might be toxic or hazardous, while others might be relatively safe. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research on such compounds could involve further exploration of their synthesis methods, their potential biological activities, and their physical and chemical properties. This could lead to the development of new pharmaceuticals or other useful substances .

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-13-14(7-11)21-9-17-13/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOJEBPGPROYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=CC3=C(C=C2)N=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.